Tetraglucoside

Übersicht

Beschreibung

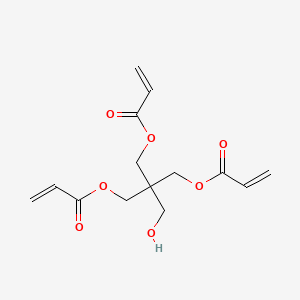

Tetraglucoside is a novel class of malonate-derived detergents designed for use in membrane protein research. These amphiphilic compounds are specifically tailored to stabilize membrane proteins, which are essential for various cellular activities and serve as targets for pharmaceutical agents .

Synthesis Analysis

The synthesis of Tetraglucoside involves the combination of malonate moieties with four glucosides. These glucosides play a crucial role in enhancing the stability of membrane proteins. Notably, Tetraglucoside exhibits a low critical micelle concentration (CMC), indicating its propensity for self-assembly and micellar stability .

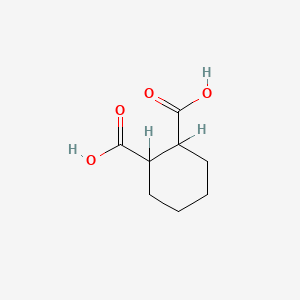

Molecular Structure Analysis

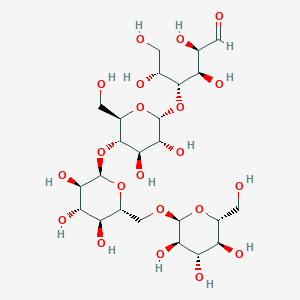

Tetraglucoside’s molecular structure consists of four glucoside units linked to a malonate scaffold. The arrangement of these glucosides contributes to its amphiphilic nature, allowing it to interact favorably with both hydrophobic and hydrophilic regions of membrane proteins .

Chemical Reactions Analysis

While specific chemical reactions involving Tetraglucoside are not explicitly reported in the available literature, its interactions with membrane proteins likely involve hydrophobic interactions, hydrogen bonding, and electrostatic forces. Further studies are needed to explore its precise chemical behavior .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Tetraglucoside has been utilized in biochemical research to explore protein and enzyme structure and function , as well as the intricacies of cell membranes . It acts as an inhibitor for specific enzymes, such as protein kinase C and glycogen synthase kinase-3 . This inhibition leads to a reduction in enzymatic activity, which can have diverse effects within the body, such as a decreased immune system activity or stimulated glucose production .

Pharmacology

In pharmacology, Tetraglucoside’s inhibitory effects on enzymes like glycogen synthase kinase-3 are of particular interest due to their potential therapeutic applications. For instance, inhibiting this enzyme could be beneficial in treating conditions like Alzheimer’s disease , Parkinson’s disease , and cancer .

Ethnopharmacology

Tetraglucoside is found in plants like Calotropis procera , which is used by tribes around the world for treating various diseases such as snake bites, body pain, asthma, epilepsy, and skin diseases . The compound’s presence contributes to the plant’s wide range of pharmacological properties.

Natural Product Synthesis

The compound is a focus in the field of natural product synthesis, where researchers isolate and characterize bioactive constituents from plants. Tetraglucoside’s structure—a linear chain of four glucose molecules—makes it a candidate for synthesizing complex glycosides with potential medicinal properties .

Wirkmechanismus

Tetraglucoside stabilizes membrane proteins by forming micelles around them. These micelles shield the proteins from the surrounding aqueous environment, maintaining their native conformation and functionality. The positioning of the polar functional group (ether) within the detergent scaffold significantly influences protein stability .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-6(29)11(31)20(7(30)2-26)44-24-19(39)16(36)21(9(4-28)42-24)45-23-18(38)15(35)13(33)10(43-23)5-40-22-17(37)14(34)12(32)8(3-27)41-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13+,14-,15-,16+,17+,18+,19+,20+,21+,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKHYSDETIRMHM-CDGFVBQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956619 | |

| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraglucoside | |

CAS RN |

35175-16-7 | |

| Record name | 63-O-α-D-Glucosylmaltotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35175-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucose tetrasaccharide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are tetraglucosides?

A1: Tetraglucosides are a class of glycosides containing a core structure of four glucose molecules linked together. These glucose units can be linked in various ways, resulting in different isomers with potentially distinct biological properties. Tetraglucosides have been isolated from various natural sources, including plants and bacteria, and have demonstrated interesting biological activities, making them a subject of ongoing scientific research.

Q2: Can you provide examples of specific tetraglucosides isolated from natural sources?

A2: Certainly! Studies have identified several unique tetraglucosides in various plant species. * A new phenyl tetraglucoside, 3-methoxy-4 hydroxyphenyl-n-butanyl-o-α-L-glucopyranosyl-(4a→1b)-α-L glucopyranosyl-(4b→1c)-α-L-glucopyranosyl-(4c→1d)-α-L-glucopyranosyl-4d-(3'-methoxy-4-hydroxyphenyl)-n-pent-7', 9'- dien-11'-oate, was isolated from Picrorhiza kurroa Royle ex Benth (Scrophulariacae), a small perennial herb found in the Himalayas. [, ]* Adenanthera pavonina L. (Leguminosae) yields α-D-glucopyranosyl-(6→1′)-α-D-glucopyranosyl-(6′→1′′)α-D-glucopyranosyl-(6′′→1′′′)-α-D-glucopyranoside (α-6-O-D-tetraglucoside). [] * A novel flavonol tetraglucoside was isolated from guar (Cyamopsis tetragonoloba L. Taub), although its specific structure was not fully elucidated in the provided abstract. []

Q3: What is the significance of the structural diversity of tetraglucosides?

A3: The arrangement of glucose units within the tetraglucoside structure, along with any additional substituents, influences its interaction with biological targets. This structural diversity contributes to the wide array of biological activities observed across different tetraglucosides.

Q4: How do tetraglucosides contribute to the stability of membrane proteins?

A4: A new class of malonate-derived detergents incorporating four glucosides, termed malonate-derived tetra-glucosides (MTGs), has demonstrated promising results in stabilizing membrane proteins. [] These MTGs, when compared with conventional detergents like n-dodecyl-β-d-maltoside (DDM) and octyl glucose neopentyl glycol (OGNG), showed enhanced stabilization of various G-protein coupled receptors (GPCRs) and transporter proteins. This improved stability is likely due to the unique structural properties of the MTGs, potentially mimicking the natural lipid environment of membrane proteins more effectively.

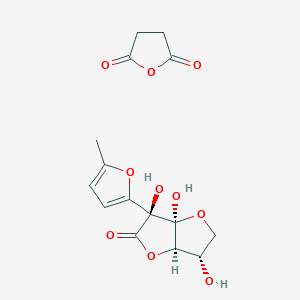

Q5: Can you elaborate on the antiallergic properties of cassiaside C2?

A5: Cassiaside C2, a toralactone 9-O-β-d-glucopyranosyl-(1→6)-β-d-glucopyranosyl-(1→3)-β-d-glucopyranosyl-(1→6)-β-d-glucopyranoside isolated from Cassia obtusifolia L. seeds, exhibits significant antiallergic activity. [, , ] While the precise mechanism of action remains under investigation, the unique naphtho-α-pyrone core structure of cassiaside C2 is thought to be crucial for its activity.

Q6: What synthetic strategies are employed in the production of tetraglucosides?

A6: Synthesizing complex tetraglucosides often involves solid-phase synthesis techniques. Researchers have successfully employed glycosyl trifluoroacetimidates as glycosylation agents in the total synthesis of cassiaside C2. [, , ] This approach allows for controlled and efficient assembly of the tetraglucoside structure.

Q7: What are the potential applications of tetraglucosides in drug delivery?

A7: The ability of tetraglucosides to interact with biological targets makes them interesting candidates for drug delivery applications. Researchers are exploring the use of thiourea-linked calix[4]arene tetraglucoside clusters for targeted drug delivery. [] These clusters can bind to specific lectins, such as Concanavalin A and peanut lectin, suggesting their potential use in targeted therapies.

Q8: How do different flavonol glycosides respond to UV-B radiation?

A8: Studies on kale (Brassica oleracea) have shown that exposure to moderate levels of ultraviolet-B (UV-B) radiation elicits a structure-specific response in different flavonol glycosides. [] Notably, quercetin glycosides generally decreased under UV-B exposure, whereas the response of kaempferol glycosides varied depending on the number of sugar moieties and the presence of hydroxycinnamic acid residues. These findings underscore the influence of structural variations on the biological activity and response of flavonol glycosides to environmental factors.

Q9: Are there analytical methods for studying tetraglucosides?

A9: Various analytical techniques are crucial for characterizing and quantifying tetraglucosides. These include:* Chromatographic methods: Thin layer chromatography (TLC) [, , ], high performance liquid chromatography (HPLC) [, ], and UHPLC-LTQ-OrbiTrap-MS2 [] are commonly used to separate and identify different tetraglucoside species in complex mixtures.* Spectroscopic methods: UV-Vis spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are essential for elucidating the structure and confirming the identity of isolated tetraglucosides. [, , , , ]* Mass spectrometry (MS): This technique provides information about the molecular weight and fragmentation patterns of tetraglucosides, aiding in their structural characterization. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-methyl-1H-imidazol-1-yl)-2-butynyl]-2-pyrrolidinone](/img/structure/B1198262.png)

![(2R,3R,4S,5R)-5-[[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B1198263.png)